molecular formula C22H14N2OS B12449140 2-amino-4-(naphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile

2-amino-4-(naphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile

Cat. No.: B12449140
M. Wt: 354.4 g/mol
InChI Key: NPBVMSRROVUXMV-UHFFFAOYSA-N
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Description

2-amino-4-(naphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a unique combination of naphthalene, benzothiophene, and pyran rings, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(naphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of methanesulfonic acid under reflux conditions in methanol to yield the desired tricyclic structure .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(naphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-amino-4-(naphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-4-(naphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4-(naphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile apart is its unique combination of three different ring systems

Properties

Molecular Formula

C22H14N2OS

Molecular Weight

354.4 g/mol

IUPAC Name

2-amino-4-naphthalen-1-yl-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile

InChI

InChI=1S/C22H14N2OS/c23-12-17-19(15-10-5-7-13-6-1-2-8-14(13)15)21-20(25-22(17)24)16-9-3-4-11-18(16)26-21/h1-11,19H,24H2

InChI Key

NPBVMSRROVUXMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C(=C(OC4=C3SC5=CC=CC=C54)N)C#N

Origin of Product

United States

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